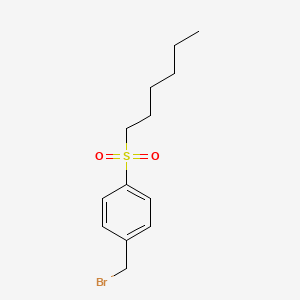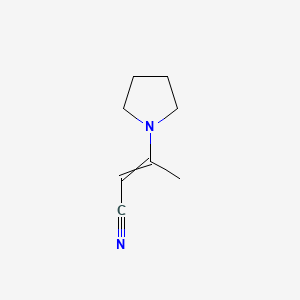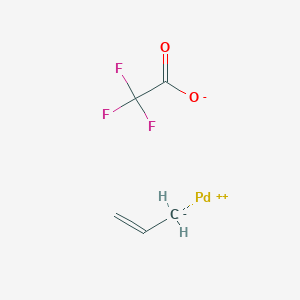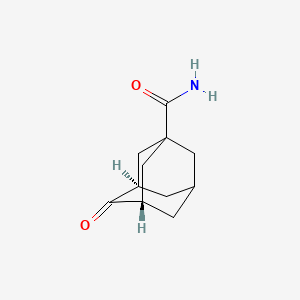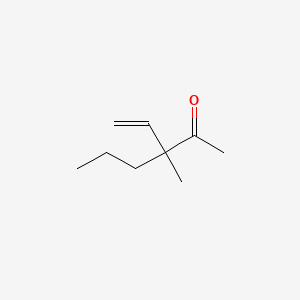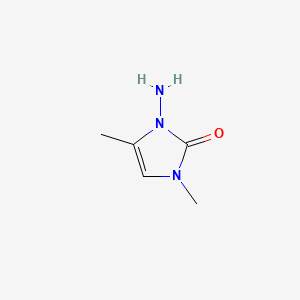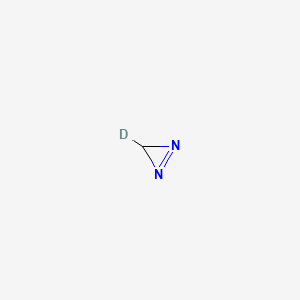![molecular formula C12H4F8N2 B13836175 3,3',4,4',5,5',6,6'-Octafluoro[1,1'-biphenyl]-2,2'-diamine CAS No. 16583-09-8](/img/structure/B13836175.png)
3,3',4,4',5,5',6,6'-Octafluoro[1,1'-biphenyl]-2,2'-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’,4,4’,5,5’,6,6’-Octafluoro[1,1’-biphenyl]-2,2’-diamine: is a fluorinated aromatic compound characterized by the presence of eight fluorine atoms and two amino groups attached to a biphenyl structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’,4,4’,5,5’,6,6’-Octafluoro[1,1’-biphenyl]-2,2’-diamine typically involves the fluorination of biphenyl derivatives followed by the introduction of amino groups. One common method includes the reaction of octafluorobiphenyl with ammonia or amines under controlled conditions to introduce the amino groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The subsequent amination step is carried out in reactors designed to manage the exothermic nature of the reaction.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically resulting in the formation of quinone derivatives.
Reduction: Reduction reactions can convert the amino groups to corresponding amines or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Reduced amines.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in the synthesis of advanced materials, including polymers and liquid crystals, due to its rigid and highly fluorinated structure.
Biology: In biological research, it serves as a probe for studying protein-ligand interactions and as a component in the design of fluorinated drugs with enhanced metabolic stability.
Medicine: The compound’s unique properties make it a candidate for developing new pharmaceuticals, particularly in the field of oncology, where fluorinated compounds are known for their bioactivity.
Industry: In the industrial sector, it is used in the production of high-performance coatings, lubricants, and electronic materials due to its chemical resistance and thermal stability.
Wirkmechanismus
The mechanism by which 3,3’,4,4’,5,5’,6,6’-Octafluoro[1,1’-biphenyl]-2,2’-diamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and specificity, while the amino groups facilitate interactions with biological molecules. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
- 2,2’,3,3’,4,4’,5,5’-Octafluorobiphenyl
- 1,1’-Biphenyl, 2,2’,3,3’,4,4’,5,5’,6,6’-decafluoro-
- 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol
Uniqueness: 3,3’,4,4’,5,5’,6,6’-Octafluoro[1,1’-biphenyl]-2,2’-diamine stands out due to the presence of both fluorine atoms and amino groups, which confer unique chemical and biological properties. The high degree of fluorination provides exceptional stability and resistance to degradation, while the amino groups enable specific interactions with biological targets, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
16583-09-8 |
|---|---|
Molekularformel |
C12H4F8N2 |
Molekulargewicht |
328.16 g/mol |
IUPAC-Name |
2-(2-amino-3,4,5,6-tetrafluorophenyl)-3,4,5,6-tetrafluoroaniline |
InChI |
InChI=1S/C12H4F8N2/c13-3-1(11(21)9(19)7(17)5(3)15)2-4(14)6(16)8(18)10(20)12(2)22/h21-22H2 |
InChI-Schlüssel |
TVZSHTHCQWDZNG-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)N)C2=C(C(=C(C(=C2F)F)F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



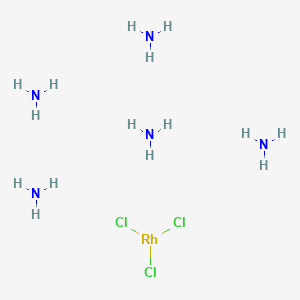
![4(3H)-Quinazolinone, 2-butyl-6,7,8-trimethoxy-3-[[2-(1H-tetrazol-5-YL)[1,1-biphenyl]-4-YL]methyl]-](/img/structure/B13836112.png)

